molecular formula C18H24F3NO4 B3257335 tert-Butyl 4-(4-(trifluoromethoxy)benzyloxy)piperidine-1-carboxylate CAS No. 287952-21-0

tert-Butyl 4-(4-(trifluoromethoxy)benzyloxy)piperidine-1-carboxylate

Cat. No. B3257335
CAS RN: 287952-21-0
M. Wt: 375.4 g/mol
InChI Key: AILDMXCYTFJRNN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-(trifluoromethoxy)benzyloxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H22F3NO4 . It has a molecular weight of 373.37 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22F3NO4/c1-17(2,3)26-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)25-18(19,20)21/h4-7,13H,8-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s InChI key is YUAJRYVPKJFWGD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Intermediates

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).

Crystal Structure Analysis

  • X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal detailed structural information, important for understanding molecular interactions and packing in crystal structures (Didierjean et al., 2004).

Application in Anticancer Drugs

  • tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for various small molecule anticancer drugs, demonstrating the compound's role in drug development and optimization (Zhang et al., 2018).

Synthesis of Diverse Piperidine Derivatives

  • The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by iodides of protected alcohols leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds are significant in synthesizing cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Key Intermediate in Drug Synthesis

  • tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in synthesizing Vandetanib, highlighting its role in pharmaceutical development (Wang et al., 2015).

Synthesis of Stereochemically Homogeneous Compounds

  • The synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine explores the synthesis of stereochemically homogeneous compounds, useful in developing specific therapeutic agents (Yamashita et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO4/c1-17(2,3)26-16(23)22-10-8-14(9-11-22)24-12-13-4-6-15(7-5-13)25-18(19,20)21/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDMXCYTFJRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-(trifluoromethoxy)benzyloxy)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1 g, 4.97 mmol) in DMF (15 mL, 3 mL/mmol) was added sodium hydride (143 mg, 5.95 mmol). After being stirred for 0.5 h at 0° C. 1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.9 g, 7.97 mmol) was added and the reaction was stirred for 24 h at RT. The reaction was quenched with water and extracted with EtOAc (2×20 mL). The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure and purified by silica gel column chromatography to give tert-butyl 4-(4-(trifluoromethoxy)benzyloxy)piperidine-1-carboxylate (1.8 g) which was taken to the next reaction without further purification. Observed mass (M+1): 376.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

10.00 kg of tert-butyl 4-hydroxypiperidin-1-carboxylate, 40 L of dimethoxyethane and 9.55 kg of sodium tert-butoxide were mixed, and stirred at 2 to 17° C. for 30 min. The mixture was mixed with 13.31 kg of 4-bromomethyl-1-trifluoromethoxybenzene and 10 L of dimethoxyethane at 12 to 14° C., and stirred at 21 to 23° C. for 3 hours. The reaction mixture was diluted with 100 L of water; extracted with 100 L of ethyl acetate; and the organic layer was washed with 100 L of a 1% NaCl aqueous solution twice. The organic layer was concentrated under reduced pressure to quantitatively obtain 19.21 kg of a yellow oily target substance.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
reactant
Reaction Step One
Quantity
9.55 kg
Type
reactant
Reaction Step One
Quantity
13.31 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
reactant
Reaction Step Two
Name
Quantity
100 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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